molecular formula C19H17ClN2O3 B2970611 5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide CAS No. 906177-72-8

5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide

Cat. No. B2970611
CAS RN: 906177-72-8
M. Wt: 356.81
InChI Key: HCAYVLPYACPIQX-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

Research has explored the synthesis and evaluation of 3-substituted 5-chloro-2-methoxybenzamides for their binding affinity to serotonin-3 (5-HT3) receptors. These compounds have been found to exhibit potent antagonistic activity, which could be beneficial in the development of treatments for conditions modulated by 5-HT3 receptors, such as nausea and vomiting associated with chemotherapy (T. Kuroita, M. Sakamori, T. Kawakita, 1996).

Synthesis of Azacyclic and C-Nucleosides

Studies have also focused on the synthesis of azacyclic and C-nucleosides derivatives starting from 2H-1,4-oxazin-2-ones. These synthetic methodologies involve reactions that yield compounds with potential biological activities, highlighting the chemical versatility and applicability of such structures in drug discovery (L. Meerpoel, G. Joly, G. Hoornaert, 1993).

Dopamine/Serotonin Receptor Ligands

Research into hexahydro-dibenz[d,g]azecines has shown that hydroxylated, methoxylated, and/or chlorinated derivatives have significant affinities for human-cloned dopamine-receptor subtypes, making them potential candidates for the development of selective dopamine D5 receptor ligands. Such compounds could have implications for treating neurological disorders (P. Mohr, M. Decker, C. Enzensperger, J. Lehmann, 2006).

Anti-Tubercular Scaffold

The synthesis of novel derivatives featuring the 5-chloro-2-methoxy moiety has been reported for their potential as anti-tubercular agents. These compounds have shown promising in vitro activity against Mycobacterium tuberculosis and non-cytotoxic nature against human cancer cell lines, suggesting their viability as leads in anti-tubercular drug discovery (Urja D. Nimbalkar, J. Seijas, Rachna Borkute, et al., 2018).

Fluorescence Enhancement in Probing

Glibenclamide, a drug with a similar chemical moiety, has been studied for its ability to enhance the intrinsic fluorescence intensity of erbium ions. This property makes it a potential candidate for developing simple and sensitive fluorimetric probes, highlighting the analytical applications of such chemical structures (F. Faridbod, M. Ganjali, B. Larijani, P. Norouzi, 2009).

properties

IUPAC Name

5-chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-25-16-4-3-13(20)10-15(16)19(24)21-14-8-11-2-5-17(23)22-7-6-12(9-14)18(11)22/h3-4,8-10H,2,5-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAYVLPYACPIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.